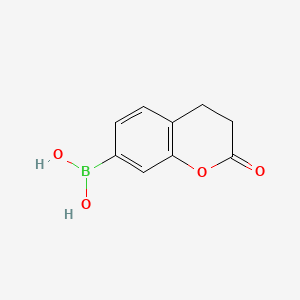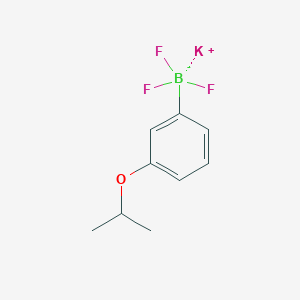
Potassium trifluoro(3-isopropoxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-isopropoxyphenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-isopropoxyphenyl)borate typically involves the reaction of 3-isopropoxyphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under controlled conditions to ensure the formation of the trifluoroborate salt. The general reaction scheme is as follows:
3-isopropoxyphenylboronic acid+KHF2→Potassium trifluoro(3-isopropoxyphenyl)borate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-isopropoxyphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and other organoboron compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Potassium trifluoro(3-isopropoxyphenyl)borate has numerous applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the formation of boron-based drugs.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-isopropoxyphenyl)borate involves its ability to participate in transmetalation reactions. In the presence of a palladium catalyst, the trifluoroborate group transfers from the boron atom to the palladium center, facilitating the formation of new carbon-carbon bonds. This process is crucial in Suzuki-Miyaura coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: A general class of compounds with similar stability and reactivity.
Potassium phenyltrifluoroborate: Another organoboron compound used in similar reactions.
Potassium methyltrifluoroborate: Known for its use in various organic transformations.
Uniqueness
Potassium trifluoro(3-isopropoxyphenyl)borate is unique due to its specific functional group, which imparts distinct reactivity and selectivity in chemical reactions. Its stability under oxidative conditions and compatibility with various functional groups make it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C9H11BF3KO |
|---|---|
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-propan-2-yloxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
Clé InChI |
PFYZAPJTCWCCAH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC=C1)OC(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
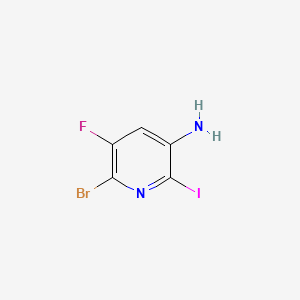
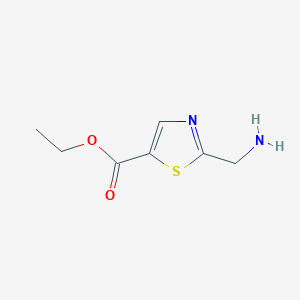
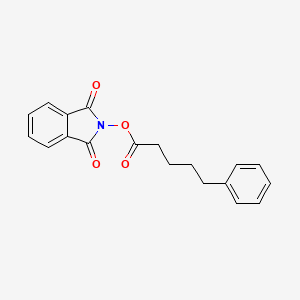
methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)
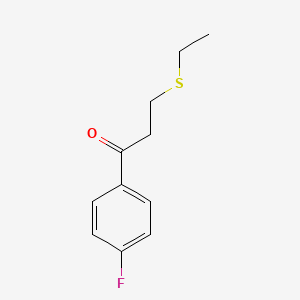
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
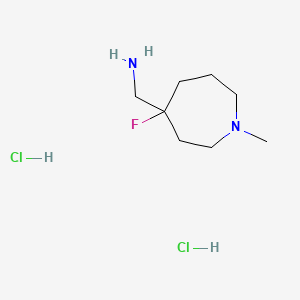
![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
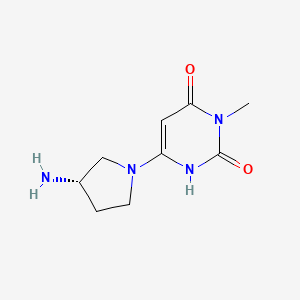
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
